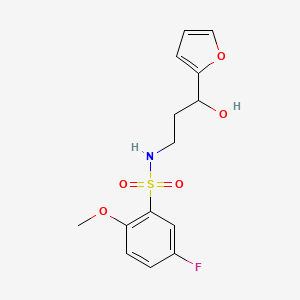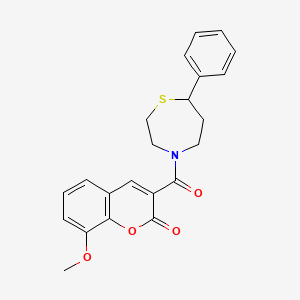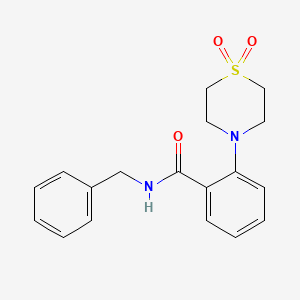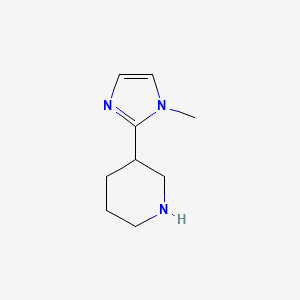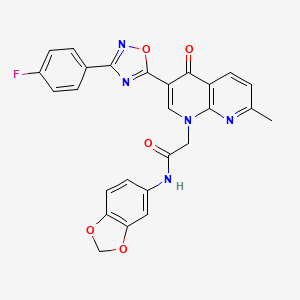
N-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide, also known as CMCDQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoxaline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In We will also list possible future directions for research on this compound.
Aplicaciones Científicas De Investigación
Antitumor Activity
The compound has demonstrated promising antitumor effects. Specifically, an amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as compound 6 ), has been found to be efficacious in tumor cells experiencing glucose starvation . Glucose levels within solid tumors are typically lower than in normal surrounding tissue, and tumor cells adapt by reprogramming their metabolism. Compound 6 selectively inhibits mitochondrial membrane potential, making it a potential candidate for treating glucose-starved tumors.
Cancer Metabolism and Mechanistic Target of Rapamycin (mTOR) Inhibition
Glucose-starved tumor cells heavily rely on mitochondria for survival. Compound 6’s inhibition of mitochondrial function suggests that it targets pathways crucial for tumor cell adaptation during glucose starvation. This property aligns with the known dependence of glucose-starved cells on mitochondrial activity .
Medicinal Chemistry and Drug Development
Understanding the structure-activity relationship of this compound and its derivatives is essential for drug development. Researchers have characterized the amide carbonyl (C=O) group in the compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide using infrared spectroscopy (IR) analysis . Such studies contribute to optimizing the compound’s pharmacological properties.
Combination Therapies
Researchers may explore combining compound 6 with other anticancer agents. Its unique mode of action under glucose starvation conditions could enhance the efficacy of existing treatments or create synergistic effects.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FN5O5/c1-14-2-8-18-23(34)19(26-30-24(31-37-26)15-3-5-16(27)6-4-15)11-32(25(18)28-14)12-22(33)29-17-7-9-20-21(10-17)36-13-35-20/h2-11H,12-13H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSROGTAKBPJDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCO4)C5=NC(=NO5)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)
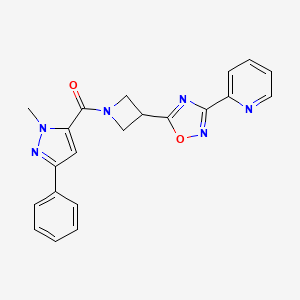
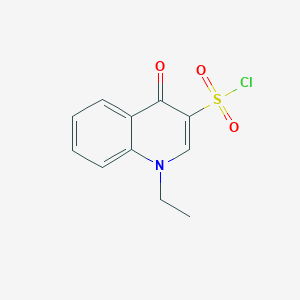

![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)
![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)
![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2493765.png)
